2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)benzamide
Overview
Description
2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as AMSBA and has a molecular formula of C18H20N2O4S.
Mechanism of Action
The mechanism of action of 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)benzamide involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. AMSBA has been shown to inhibit the activity of histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression. AMSBA also inhibits the activity of tubulin, a protein that is involved in cell division.
Biochemical and Physiological Effects:
Studies have shown that 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)benzamide has several biochemical and physiological effects. AMSBA has been shown to induce apoptosis, or cell death, in cancer cells. AMSBA also inhibits angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. Additionally, AMSBA has been shown to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)benzamide is its potent anti-cancer properties. This makes it a valuable compound for cancer research. However, one of the main limitations of AMSBA is its low solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for research on 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)benzamide. One direction is to study the potential applications of AMSBA in the treatment of other diseases such as diabetes and Alzheimer's disease. Another direction is to develop more efficient synthesis methods for AMSBA to overcome its low solubility in water. Additionally, further research is needed to fully understand the mechanism of action of AMSBA and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. AMSBA has potent anti-cancer properties and has been studied for its potential applications in the treatment of other diseases. Further research is needed to fully understand the mechanism of action of AMSBA and its potential applications in various fields of scientific research.
Scientific Research Applications
2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of AMSBA is in the field of cancer research. Studies have shown that AMSBA has potent anti-cancer properties and can inhibit the growth of cancer cells. AMSBA has also been studied for its potential applications in the treatment of other diseases such as diabetes and Alzheimer's disease.
properties
IUPAC Name |
2-[[4-[methylsulfonyl(prop-2-enyl)amino]benzoyl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-3-12-21(26(2,24)25)14-10-8-13(9-11-14)18(23)20-16-7-5-4-6-15(16)17(19)22/h3-11H,1,12H2,2H3,(H2,19,22)(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXNHYXKKATEDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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